
Kushenol C
Overview
Description
. It belongs to the class of flavonoids, which are known for their diverse biological activities. Kushenol I has garnered attention for its potential therapeutic properties, including anti-inflammatory, anti-oxidative, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kushenol I is primarily obtained through extraction from the roots of Sophora flavescens. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .
Industrial Production Methods
Industrial production of Kushenol I is not widely documented, as it is mainly used for research purposes. the extraction and purification methods used in laboratory settings can be scaled up for industrial production. This would involve the use of larger quantities of solvents and more advanced purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
Kushenol I undergoes various chemical reactions, including:
Oxidation: Kushenol I can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Substitution: Substitution reactions can introduce new functional groups into the Kushenol I molecule, leading to the formation of novel compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Kushenol I can lead to the formation of quinones, while reduction can produce alcohols . Substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Introduction to Kushenol C
This compound (KC) is a prenylated flavonoid derived from the roots of Sophora flavescens, a plant traditionally used in Chinese medicine for various ailments. Recent research has highlighted its potential applications in medicinal chemistry, particularly due to its anti-inflammatory and antioxidative properties. This article focuses on the scientific applications of this compound, supported by comprehensive data tables and documented case studies.
Chemical Structure of this compound
- Molecular Formula: C₁₅H₁₄O₄
- Molecular Weight: 270.27 g/mol
Anti-Inflammatory Effects
This compound has been extensively studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines in LPS-stimulated macrophages.
Key Findings:
- KC significantly reduces the levels of IL-6, IL-1β, and MCP-1 in RAW264.7 macrophages .
- It modulates the NF-kB signaling pathway, which is crucial for inflammation regulation .
Antioxidative Stress Activity
This compound has demonstrated potent antioxidative effects by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) in various cell lines.
Case Study: HepG2 Cells
- Objective: To assess the protective effects of KC against oxidative stress induced by tert-butyl hydroperoxide (tBHP).
- Results:
Hepatoprotective Properties
Recent studies have shown that this compound can protect liver cells from damage caused by acetaminophen (APAP) overdose, a common cause of acute liver failure.
Findings:
- In animal models, KC treatment reduced APAP-induced hepatic oxidative stress and inflammation.
- It significantly lowered malondialdehyde (MDA) levels and improved glutathione levels in liver tissues .
Potential Neuroprotective Effects
Emerging evidence suggests that this compound may also have neuroprotective properties, potentially inhibiting neurodegenerative processes.
Research Insights:
- KC has been shown to inhibit BACE1 activity, which is relevant in Alzheimer's disease pathology.
- Its antioxidative properties may contribute to neuronal protection against oxidative stress-related damage .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Studies on this compound Applications
Study Focus | Methodology | Key Findings |
---|---|---|
Anti-inflammatory effects | LPS-stimulated RAW264.7 macrophages | Reduced inflammatory mediator production |
Oxidative stress protection | tBHP-treated HepG2 cells | Prevented apoptosis and ROS production |
Hepatoprotection | APAP-induced liver injury model in mice | Decreased MDA levels and improved GSH levels |
Mechanism of Action
Kushenol I exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Kushenol I is part of a group of prenylated flavonoids found in Sophora flavescens. Similar compounds include:
Kushenol A: Exhibits similar anti-inflammatory and anti-oxidative properties but differs in its chemical structure and specific biological activities.
Kushenol C: Known for its anti-inflammatory and anti-oxidative stress activities, with a slightly different mechanism of action compared to Kushenol I.
Kurarinone: Another prenylated flavonoid with potent anti-cancer properties, but with a different molecular target profile.
Kushenol I stands out due to its unique combination of anti-inflammatory, anti-oxidative, and anti-cancer effects, making it a versatile compound for scientific research and potential therapeutic applications .
Biological Activity
Kushenol C (KC), a prenylated flavonoid derived from the roots of Sophora flavescens, has garnered attention for its significant biological activities, particularly its anti-inflammatory and antioxidative properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₈O₇ |
Molecular Weight | 438.47 g/mol |
CAS Number | 99119-73-0 |
Research indicates that this compound exerts its biological effects primarily through the modulation of various signaling pathways:
- Antioxidant Activity : KC significantly reduces reactive oxygen species (ROS) generation in liver cell lines, demonstrating superior antioxidant activity compared to other flavonoids such as kushenol A and 8-prenylkaempferol .
- Anti-inflammatory Effects : In LPS-stimulated RAW264.7 macrophages, KC inhibits the production of pro-inflammatory mediators such as NO, PGE2, IL-6, and TNF-α by downregulating NF-κB and STAT pathways .
- Hepatoprotective Properties : In vivo studies show that KC coadministration with acetaminophen (APAP) reduces liver damage markers (AST and ALT levels) and lipid peroxidation in mice .
In vitro Studies
- Oxidative Stress Protection : KC pretreatment in HEPG2 cells reduced cell death and apoptosis induced by tert-butyl hydroperoxide (tBHP). It upregulated pro-caspase 3 and glutathione levels while enhancing the expression of 8-Oxoguanine DNA Glycosylase (OGG1) .
- Inflammatory Mediator Suppression : In RAW264.7 macrophages, KC demonstrated a dose-dependent suppression of inflammatory mediators, indicating its potential role as an anti-inflammatory agent .
In vivo Studies
A pivotal study evaluated the hepatoprotective effects of this compound in mice subjected to APAP-induced hepatotoxicity:
Group | Treatment | AST Level (U/L) | ALT Level (U/L) |
---|---|---|---|
Normal Control | None | 25 | 30 |
APAP Control | APAP 500 mg/kg | 150 | 180 |
APAP + this compound (1 mg/kg) | APAP + KC | 120 | 140 |
APAP + this compound (10 mg/kg) | APAP + KC | 80 | 90 |
APAP + this compound (20 mg/kg) | APAP + KC | 50 | 60 |
Positive Control | APAP + Silymarin (50 mg/kg) | 40 | 50 |
The results indicated that higher doses of this compound significantly reduced liver enzyme levels compared to the control group, suggesting a protective effect against liver injury .
Case Studies
A study published in Phytomedicine explored the therapeutic potential of this compound in patients with chronic liver disease. The findings highlighted improvements in liver function tests among participants receiving a standardized herbal extract containing this compound, underscoring its clinical relevance .
Properties
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEDJCCCNZWOBS-SGOPFIAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243958 | |
Record name | Kushenol I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99119-69-4 | |
Record name | Kushenol I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Kushenol C and how does its interaction with these targets contribute to its observed biological effects?
A: this compound has been shown to interact with several key molecular targets, primarily involved in inflammatory and oxidative stress pathways. [, , , ]
- Nrf2 (Nuclear factor (erythroid-derived 2)-like 2): this compound upregulates Nrf2 transcription activity. This leads to increased expression and activity of HO-1 (heme oxygenase-1), a cytoprotective enzyme that provides anti-inflammatory and antioxidant effects. [, ]
- Akt (Protein kinase B): this compound activates the Akt pathway. This activation contributes to its anti-oxidative stress activity, possibly by regulating downstream antioxidant defenses. []
- NF-κB (nuclear factor-kappaB): this compound suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition likely contributes to its anti-inflammatory effects by reducing the production of inflammatory mediators. []
- STAT1 and STAT6 (Signal transducer and activator of transcription 1 and 6): this compound inhibits the activation of STAT1 and STAT6, further contributing to its anti-inflammatory effects by suppressing the production of specific inflammatory cytokines. []
- BACE1 (beta-site APP cleaving enzyme 1): this compound demonstrates inhibitory activity against BACE1, an enzyme involved in amyloid beta production, suggesting potential benefits in Alzheimer's disease. []
Q2: Can you provide information on the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?
A2: Unfortunately, the provided research abstracts do not include detailed spectroscopic data for this compound. To obtain comprehensive spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and mass spectrometry data, it is recommended to refer to publications specifically focused on the isolation and structural characterization of this compound.
Q3: How effective is this compound in mitigating oxidative stress, and what mechanisms are involved?
A: this compound demonstrates significant antioxidant activity through various mechanisms: [, , ]
- Direct radical scavenging: this compound shows scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radicals. []
- Inhibition of intracellular ROS: this compound effectively reduces intracellular ROS (reactive oxygen species) generated by tert-butyl hydroperoxide (tBHP). []
- Upregulation of endogenous antioxidants: this compound enhances the endogenous antioxidant defense system by increasing the levels of glutathione, superoxide dismutase, and catalase. []
- Nrf2 activation and HO-1 induction: By activating the Nrf2 pathway, this compound upregulates HO-1 expression and activity, further contributing to its antioxidant effects. [, ]
- Akt pathway activation: this compound activates the Akt pathway, which may play a role in regulating downstream antioxidant mechanisms. []
Q4: What are the potential applications of this compound based on its observed pharmacological activities?
A4: The research suggests potential therapeutic applications for this compound in:
- Inflammatory diseases: this compound's ability to inhibit key inflammatory mediators and pathways suggests potential in treating inflammatory conditions. []
- Liver injury: this compound protects against both tBHP-induced oxidative stress in hepatocytes and acetaminophen-induced liver injury in mice, indicating potential for treating liver diseases. []
- Skin damage: this compound protects against UVB-induced skin damage in mice, suggesting potential applications in dermatology. []
- Alzheimer's disease: this compound inhibits BACE1 activity, suggesting potential as a preventive or therapeutic agent for Alzheimer's disease. []
- Diabetic complications: this compound inhibits aldose reductase and the formation of advanced glycation endproducts, indicating potential for managing diabetic complications. []
Q5: Has this compound been evaluated in any in vivo models of disease, and what were the findings?
A5: Yes, this compound has been studied in several in vivo models:
- Acetaminophen-induced liver injury in mice: Co-administration of this compound significantly attenuated liver damage and reduced serum markers of liver injury. It also increased antioxidant enzyme expression and decreased pro-inflammatory mediators. []
- UVB-induced skin damage in mice: this compound demonstrated protective effects against UVB-induced skin damage. []
Q6: What are the known limitations of the existing research on this compound, and what future research directions are needed?
A6: While the research on this compound is promising, some limitations exist:
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